molecular formula C20H18N2O3S2 B2720202 N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 303026-19-9

N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2720202
CAS No.: 303026-19-9
M. Wt: 398.5
InChI Key: GUZSUMLLPRNBBS-GZTJUZNOSA-N
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Description

N-Benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a rhodanine-based derivative characterized by a 1,3-thiazolidin-4-one core substituted with a benzylidene group at position 5, a sulfanylidene moiety at position 2, and an N-benzyl acetamide side chain. Rhodanine derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . Its synthesis typically involves cyclocondensation of a Schiff base intermediate with mercaptoacetic acid or related thiols under reflux conditions, as described for analogous compounds .

Properties

IUPAC Name

N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-25-16-9-7-14(8-10-16)11-17-19(24)22(20(26)27-17)13-18(23)21-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZSUMLLPRNBBS-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactivity and Pharmacological Profiles

  • Antimicrobial Activity: Analogous rhodanine derivatives, such as those bearing a 4-methylphenyl group (), exhibit moderate to strong antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL), attributed to the thioxothiazolidinone moiety disrupting bacterial cell wall synthesis .
  • Aldose Reductase Inhibition : Derivatives like (5Z)-5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acids () showed IC₅₀ values of 0.8–2.5 µM against aldose reductase, comparable to the reference drug epalrestat (IC₅₀: 0.7 µM) .

Research Findings and Mechanistic Insights

  • Molecular Docking : The target compound’s 4-methoxy group likely forms hydrogen bonds with active-site residues (e.g., Tyr48 in aldose reductase), while the sulfanylidene moiety participates in hydrophobic interactions .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy) on the benzylidene ring enhance solubility and target affinity.
    • Bulky N-substituents (e.g., benzyl) reduce metabolic clearance but may hinder membrane permeability .

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